4,10-bis(2-methylphenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone
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Overview
Description
1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic octane core with multiple carboxylic and imide functional groups, making it a versatile molecule for chemical synthesis and industrial applications.
Preparation Methods
The synthesis of 1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide typically involves the condensation reaction of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride with aromatic amines such as O-toluidine . The reaction is carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and scalability .
Chemical Reactions Analysis
1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide undergoes various chemical reactions, including:
Scientific Research Applications
1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide involves its interaction with molecular targets through its functional groups. The imide and carboxylic groups can form hydrogen bonds and electrostatic interactions with other molecules, influencing various chemical and biological processes . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide can be compared with similar compounds such as:
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound is a precursor in the synthesis of the diimide and shares similar structural features.
Hexahydro-1H,3H-4,8-ethenobenzo[1,2-c4,5-c’]difuran-1,3,5,7-tetrone:
The uniqueness of 1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide lies in its specific functional groups and the resulting chemical reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C32H26N2O4 |
---|---|
Molecular Weight |
502.6g/mol |
IUPAC Name |
4,10-bis(2-methylphenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |
InChI |
InChI=1S/C32H26N2O4/c1-18-10-6-8-14-22(18)33-28(35)24-21-16-17-32(26(24)30(33)37,20-12-4-3-5-13-20)27-25(21)29(36)34(31(27)38)23-15-9-7-11-19(23)2/h3-17,21,24-27H,1-2H3 |
InChI Key |
RCMSSNINEUMEGG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)(C5C4C(=O)N(C5=O)C6=CC=CC=C6C)C7=CC=CC=C7 |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)(C5C4C(=O)N(C5=O)C6=CC=CC=C6C)C7=CC=CC=C7 |
Origin of Product |
United States |
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